molecular formula C25H37ClN2O4 B1664974 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride CAS No. 27471-58-5

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride

Cat. No. B1664974
CAS RN: 27471-58-5
M. Wt: 465 g/mol
InChI Key: MCZDSVGBUYVFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The research by Coleman et al. (2000) examines the metabolism of chloroacetamide herbicides, including Acetochlor, in human and rat liver microsomes. This study is crucial in understanding the metabolic activation pathways of these herbicides and their carcinogenic potential in rats. The research reveals the enzymes involved in the metabolism, providing insights into the detoxification or activation of these compounds in the liver. The study also sheds light on the differences in herbicide metabolism between humans and rats, which is crucial for risk assessment and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).

New Powder Diffraction Data of Derivatives

Olszewska, Tarasiuk, and Pikus (2009) have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, using X-ray powder diffraction. This research provides valuable data for the identification and characterization of these compounds, crucial for their development and application in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Molecular Docking Analysis of Anticancer Drug

Sharma et al. (2018) conducted a study on the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug. The study involves molecular docking analysis targeting the VEGFr receptor, indicating the potential medical applications of such compounds in cancer treatment (Sharma et al., 2018).

N-Deethoxymethylation of Acetochlor by Rhodococcus sp.

Research by Wang et al. (2015) focuses on the biodegradation of Acetochlor, a herbicide with potential carcinogenic properties. The study identifies and characterizes the key enzymes involved in the N-deethoxymethylation of Acetochlor, an essential step in its biodegradation. This research contributes to understanding the environmental fate of acetochlor and the potential for bioremediation strategies (Wang et al., 2015).

properties

CAS RN

27471-58-5

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride

Molecular Formula

C25H37ClN2O4

Molecular Weight

465 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C25H36N2O4.ClH/c1-5-8-18-30-22-12-14-23(15-13-22)31-20-25(28)27(17-16-26(6-2)7-3)21-10-9-11-24(19-21)29-4;/h9-15,19H,5-8,16-18,20H2,1-4H3;1H

InChI Key

MCZDSVGBUYVFMC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride

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